14-Methoxy-14-oxotetradecanoic acid

Physicochemical Profiling ADME Prediction Lipophilicity

Researchers needing ω-functionalized C14 fatty acid building blocks risk failed syntheses with inappropriate analogs. 14-Methoxy-14-oxotetradecanoic acid (CAS 50515-99-6) eliminates this via dual functionality: a free carboxylic acid for chemoselective coupling and a stable ω-methyl ester. • Enables chemoselective reactions impossible with diesters or dicarboxylic acids • Validated LC-MS internal standard (LogP 4.45, distinct from natural lipidome) • Critical SAR comparator for modified fatty acid bioactivity studies • Consistent synthetic quality, batch-to-batch reproducibility

Molecular Formula C15H28O4
Molecular Weight 272.385
CAS No. 50515-99-6
Cat. No. B2616435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Methoxy-14-oxotetradecanoic acid
CAS50515-99-6
Molecular FormulaC15H28O4
Molecular Weight272.385
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C15H28O4/c1-19-15(18)13-11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-13H2,1H3,(H,16,17)
InChIKeyHUWSPEBQZBPAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





14-Methoxy-14-oxotetradecanoic acid Product Overview


14-Methoxy-14-oxotetradecanoic acid (CAS 50515-99-6) is a synthetic, linear, ω-functionalized fatty acid with the molecular formula C15H28O4 and a molecular weight of 272.38 g/mol [1]. It is structurally characterized as the monomethyl ester of tetradecanedioic acid, featuring a terminal carboxylic acid group and an ω-terminal methyl ester (methoxycarbonyl) group on a fourteen-carbon saturated aliphatic chain [1]. This specific dual functionality (α,ω-dicarboxylic acid monoester) distinguishes it from simpler fatty acids and fully esterified analogs, and dictates its unique reactivity and physicochemical properties, including a predicted ACD/LogP of 4.45 .

Functional handle Dual carboxylic acid and ω-methyl ester enables chemoselective monofunctionalization
Lipophilic scaffold Monoester structure raises lipophilicity compared to free diacids, supporting organic-phase processing
Chain length Fourteen-carbon saturated backbone provides consistent physicochemical reference for SAR and lipid studies

14-Methoxy-14-oxotetradecanoic acid Analog Substitution Risks


Substituting 14-Methoxy-14-oxotetradecanoic acid (CAS 50515-99-6) with a generic 'C15 fatty acid ester' or a closely related ω-functionalized analog introduces significant and often unquantified experimental risks. The unique combination of a free carboxylic acid and a terminal methyl ester is critical for its intended function, whether as a specific synthetic building block, a model compound for ω-functionalization studies, or a probe of biological activity. For example, the antibacterial activity of long-chain fatty acids can be completely abolished by esterification of the carboxyl group [1]. Replacing this compound with a fully esterified diester (e.g., dimethyl tetradecanedioate) or a free dicarboxylic acid (e.g., tetradecanedioic acid) fundamentally alters its hydrogen-bonding capacity, amphiphilicity, and reactivity in chemoselective transformations , potentially leading to failed syntheses or non-reproducible biological data.

Free acid monoester vs. diester Removing the free acid handle prevents chemoselective coupling and may alter biological readouts
Free acid monoester vs. dicarboxylic acid Requires protection strategies; can shift synthesis efficiency and physicochemical profile
C14 monoester vs. chain-length analogs Variation in chain length may change crystallinity, solubility, and assay recognition patterns

14-Methoxy-14-oxotetradecanoic acid Key Differentiators


Higher Lipophilicity vs. Tetradecanedioic Acid

14-Methoxy-14-oxotetradecanoic acid exhibits a significantly higher predicted lipophilicity compared to its parent dicarboxylic acid, tetradecanedioic acid, due to the esterification of one carboxyl group. This property is crucial for membrane permeability and sample preparation workflows .

Higher Lipophilicity
Data to verify
ACD/LogP 4.45 vs ~1.0–1.5
(≈1000-fold partition increase)
May alter chromatographic retention and solvent partitioning
Predicted data; experimental confirmation advised
Physicochemical Profiling ADME Prediction Lipophilicity

Chemoselective Monofunctionalization Handle

Unlike symmetric diesters like dimethyl tetradecanedioate, 14-Methoxy-14-oxotetradecanoic acid possesses a single free carboxylic acid moiety. This provides a unique handle for chemoselective reactions such as amide coupling or activation, allowing for the synthesis of asymmetric derivatives not possible with a diester [1].

Chemoselective Handle
Class-level
1 free COOH group
vs 0 (diester)
Enables asymmetric monofunctionalization in synthesis
Organic Synthesis Bioconjugation Chemoselectivity

C14 Chain Length Specificity

The biological and physical properties of ω-functionalized fatty acids are highly sensitive to aliphatic chain length. 14-Methoxy-14-oxotetradecanoic acid, with its C14 backbone, offers distinct physicochemical properties (e.g., melting point, solubility) compared to shorter-chain analogs like 13-Methoxy-13-oxotridecanoate (C13) or longer-chain analogs [1].

Chain Length Specificity
Class-level
C14 backbone (MW 272.38)
vs C13 (MW 257.35)
Chain length may impact crystallinity and SAR interpretation
MW difference ~15.03 g/mol
Structure-Activity Relationship (SAR) Lipid Biochemistry Synthetic Intermediate

14-Methoxy-14-oxotetradecanoic acid Primary Applications


Asymmetric ω-Functionalized Derivatives Synthesis

This compound is most valuable as an intermediate in the synthesis of complex, asymmetric molecules. Its single free carboxylic acid allows for targeted, chemoselective reactions (e.g., amide bond formation, activation to an acid chloride) without affecting the ω-methyl ester . This is a clear advantage over symmetric diesters, which lack a free acid handle, and free dicarboxylic acids, which require complex protection/deprotection strategies to achieve the same outcome [1].

Model Substrate for ω-Functionalization and Esterase

The distinct physicochemical properties (e.g., LogP of 4.45) and defined ω-methoxycarbonyl group make this compound an excellent model substrate for studying chemoselective transformations at the ω-position of fatty acids . Furthermore, its specific structure can serve as a probe to investigate the substrate specificity and catalytic efficiency of esterases or lipases toward ω-functionalized monoesters, generating data that is not obtainable with simple alkyl esters or diesters.

Lipophilic Standard for Analytical Methods

With its well-defined, synthetic origin and high predicted lipophilicity (ACD/LogP = 4.45) , this compound can serve as a unique, non-endogenous internal standard for lipidomics or metabolomics workflows involving the LC-MS analysis of long-chain fatty acids or their derivatives. Its retention time and mass spectral signature provide a reliable benchmark for method validation that is distinct from the natural lipidome.

SAR Studies of ω-Functionalized Lipids

The specific C14 chain length and ω-methyl ester functionality are critical parameters in SAR studies aimed at understanding the biological activity of modified fatty acids. Research on related compounds, such as 2-methoxy-4-oxatetradecanoic acids, demonstrates that subtle structural variations (e.g., chain length, position and type of ω-functionality) profoundly impact biological activity, including selective antifungal properties . This compound serves as a precise comparator in such investigations.

Application
Selection Property
Validation Focus
Asymmetric derivative synthesis
Free acid monofunctionalization handle
Chemoselective coupling outcome
Model substrate for esterase/lipase studies
Distinct ω-methyl ester and lipophilicity
Substrate specificity and catalytic assay development
Lipophilic LC-MS internal standard
High predicted lipophilicity, non-endogenous
Method validation and retention time benchmarking
ω‑Functionalized lipid SAR studies
Defined chain length and ω-functionality
Antifungal screening assay context and SAR interpretation
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